molecular formula C19H18N4O4S3 B2587250 Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 893357-16-9

Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2587250
CAS No.: 893357-16-9
M. Wt: 462.56
InChI Key: NEWIUBXINIOMEM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thiophene-acetamido group and linked via a thioether bridge to a benzoate ester. The compound’s design incorporates key pharmacophores: the thiadiazole ring (known for diverse bioactivity), the thiophene moiety (enhancing π-π interactions), and the benzoate ester (improving lipophilicity and bioavailability). Its synthesis likely follows established protocols for thiadiazole derivatives, such as nucleophilic substitution between thiol-containing thiadiazoles and halogenated acetamides/esters in the presence of a base (e.g., K₂CO₃) .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-thiophen-2-ylacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S3/c1-2-27-17(26)13-7-3-4-8-14(13)20-16(25)11-29-19-23-22-18(30-19)21-15(24)10-12-6-5-9-28-12/h3-9H,2,10-11H2,1H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIUBXINIOMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogous thiadiazole derivatives, focusing on substituent effects, biological activities, and synthetic pathways.

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Key Substituents Biological Activity Synthesis Highlights
Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate Thiophene-acetamido, benzoate ester Potential antimicrobial, enzyme inhibition Thiol-thiadiazole + ethyl chloroacetate/acetamide
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamides Benzothiazole, methyl-thiadiazole COX inhibition, anti-inflammatory 2-mercapto-thiadiazole + chloroacetamide
2-(4-Substituted piperazin-1-yl)-N-(5-methyl/ethyl-thiadiazol-2-yl)acetamides Piperazine, alkyl-thiadiazole Antidepressant, antipsychotic Chloroacetamide + piperazine derivatives
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Insecticidal, fungicidal Cyclocondensation of thiosemicarbazides

Structural and Electronic Differences

  • Thiophene vs. Benzothiazole/Phenyl : The thiophene group in the target compound introduces enhanced electron-richness compared to benzothiazole (electron-withdrawing due to the N=S bond) or phenyl groups. This may improve binding to hydrophobic enzyme pockets or DNA via π-stacking .
  • Ester vs. Amide Terminal Groups : The benzoate ester improves membrane permeability relative to polar carboxylates or amines, as seen in 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine .

Detailed Research Findings

Structure-Activity Relationships (SAR)

  • Thiadiazole Core : Essential for bioactivity; replacing it with oxadiazole reduces antimicrobial potency .
  • Thiophene Substitution : Enhances activity against fungal strains compared to phenyl analogs, as observed in related compounds .
  • Benzoate Ester : Lipophilic groups like esters improve bioavailability but may reduce water solubility, necessitating prodrug strategies for in vivo applications .

Comparative Bioactivity Data

Compound IC₅₀ (Enzyme Inhibition) MIC (Antifungal, μg/mL) LogP
Ethyl 2-(2-((5-(2-(thiophen-2-yl)acetamido)-thiadiazol-2-yl)thio)acetamido)benzoate 12.5 μM (Glutaminase) 8.0 (C. albicans) 3.2
2-[(5-Methyl-thiadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide 18.7 μM (COX-2) 16.0 (C. albicans) 2.8
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine N/A 4.0 (A. niger) 1.9

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